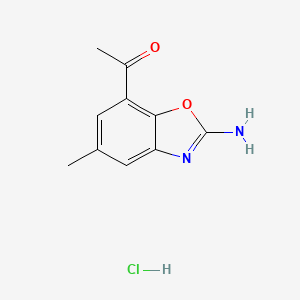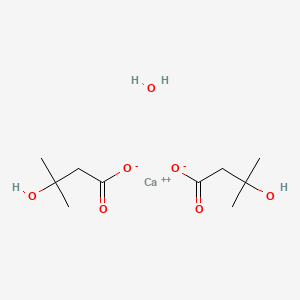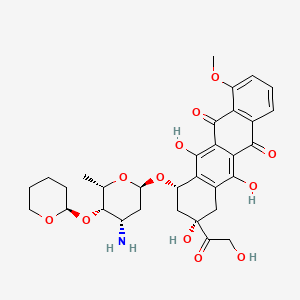![molecular formula C8H15NO B8004765 (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B8004765.png)
(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic organic compound that features a fused ring system consisting of a cyclopentane ring and an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Reactions: : One common method for synthesizing (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine involves the cyclization of appropriate precursors. For instance, starting from a cyclopentane derivative with suitable functional groups, a cyclization reaction can be induced using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
-
Reductive Amination: : Another synthetic route involves the reductive amination of a cyclopentanone derivative with an amino alcohol. This reaction typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or using hydride donors such as sodium borohydride (NaBH4). These reactions can reduce any double bonds or carbonyl groups present in the compound.
-
Substitution: : Nucleophilic substitution reactions can occur at the oxazepine ring, where nucleophiles such as amines or thiols replace leaving groups like halides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
Chemistry
In chemistry, (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. These derivatives may exhibit activity against a range of diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is investigated for its potential use in the production of advanced materials. Its structural properties may contribute to the development of new polymers or other materials with unique characteristics.
Mechanism of Action
The mechanism of action of (5aR,8aR)-octahydro-2H
Properties
IUPAC Name |
(5aR,8aR)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUVEHYGBGSLY-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C1)OCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)








